molecular formula C23H28FN3O4S B2480329 N1-benzyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898426-14-7

N1-benzyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2480329
CAS RN: 898426-14-7
M. Wt: 461.55
InChI Key: CWIVKFJOCXUEOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the benzyl group. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on its functional groups. For example, the benzyl group might undergo electrophilic aromatic substitution, while the piperidine ring might participate in nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, could be determined using various analytical techniques .

Scientific Research Applications

Antioxidant Activity

In a study by Hadjipavlou-Litina et al., four novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (10a–d) were evaluated for their antioxidant capacity . The following tests were conducted:

Among the tested compounds, nitrones 10b, 10c, and 10d exhibited high interaction with DPPH, while nitrone 10a showed the lowest inhibitory potency. Nitrones 10a and 10d were potent inhibitors of lipid peroxidation. Nitrone 10c was the most effective lipoxygenase (LOX) inhibitor .

Anti-Inflammatory Activities

The same study explored the anti-inflammatory potential of these compounds. Nitrone 10c, bearing the 2,4-difluorophenyl motif, demonstrated significant LOX inhibitory activity (IC50 = 10 μM) .

Pathogen Elimination

Another related compound, N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine, was found to inhibit the growth of S. scitamineum and teliospore germination, potentially reducing sugar cane smut diseases .

Other Biological Activities

Indole derivatives, including compounds related to our target compound, have shown diverse biological effects. For instance, some derivatives exhibited anti-HIV activity .

Mechanism of Action

If this compound is a drug, its mechanism of action would depend on its specific biological target. For example, it might inhibit a particular enzyme or bind to a specific receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This might include optimizing its synthesis, investigating its mechanism of action, or testing its activity against various biological targets .

properties

IUPAC Name

N'-benzyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-17-15-20(10-11-21(17)24)32(30,31)27-14-6-5-9-19(27)12-13-25-22(28)23(29)26-16-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,19H,5-6,9,12-14,16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIVKFJOCXUEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

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